REACTION_CXSMILES
|
Cl.F[C:3]1[CH:8]=[C:7]([I:9])[C:6]([F:10])=[CH:5][N:4]=1.[O:11]1CCOCC1>O>[F:10][C:6]1[C:7]([I:9])=[CH:8][C:3](=[O:11])[NH:4][CH:5]=1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C(=C1)I)F
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was triturated in water (20 mL)
|
Type
|
FILTRATION
|
Details
|
The solids were collected via filtration
|
Type
|
WASH
|
Details
|
washed with water (2×30 mL) and hexanes (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC(NC1)=O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |